

An In-depth Technical Guide to 2-Cyano-3-fluorotoluene

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Compound of Interest

Compound Name: 2-Fluoro-6-methylbenzonitrile

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic applications of 2-Cyano-3-fluorotoluene. Also known as 3-Fluoro-2-methylbenzonitrile, this compound is a valuable intermediate in organic synthesis, particularly in the development of novel therapeutics. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data from closely related isomers to provide a broader context for its potential characteristics and reactivity.

Chemical Identity and Physical Properties

2-Cyano-3-fluorotoluene is an aromatic nitrile. The presence of the electron-withdrawing cyano and fluoro groups, along with the methyl group, on the benzene ring suggests a unique reactivity profile, making it a point of interest in medicinal chemistry.

Table 1: Chemical Identifiers for 2-Cyano-3-fluorotoluene

Identifier	Value
Systematic Name	3-Fluoro-2-methylbenzonitrile
Synonym	2-Cyano-3-fluorotoluene
CAS Number	185147-06-2
Molecular Formula	C ₈ H ₆ FN
Molecular Weight	135.14 g/mol
InChI Key	DMQFTNHJWVKVGE-UHFFFAOYSA-N

Table 2: Physical Properties of 2-Cyano-3-fluorotoluene and Related Isomers

Property	2-Cyano-3-fluorotoluene (Predicted/Reported)	4-Cyano-2-fluorotoluene (Experimental)	3-Fluoro-4-methylbenzonitrile (Experimental)	4-Fluoro-2-methylbenzonitrile (Experimental)
Physical State	Liquid[1]	Solid	Solid	Solid
Appearance	Colorless to light-colored liquid[2]	-	-	-
Boiling Point	203.0 ± 20.0 °C (Predicted)	-	-	-
Melting Point	Not determined	55-58 °C	47-51 °C	70-74 °C
Density	1.11 ± 0.1 g/cm ³ (Predicted)	-	-	-
Solubility in Water	Low solubility[2]	-	-	-
Solubility in Organic Solvents	Soluble in common organic solvents (e.g., dichloromethane, chloroform)[2]	-	-	-

Spectral Data

Detailed experimental spectral data for 2-Cyano-3-fluorotoluene is not widely available in the public domain. However, a certificate of analysis confirms that the proton NMR and infrared spectra conform to the expected structure. A patent provides a mass spectrometry data point.

Table 3: Spectral Data for 2-Cyano-3-fluorotoluene

Technique	Data
Proton NMR (^1H NMR)	Conforms to Structure[3]
Infrared (IR) Spectroscopy	Conforms to Structure[3]
Mass Spectrometry (LCMS)	$m/z = 151.0$ (M+H) $^+$ [4]

Safety and Handling

2-Cyano-3-fluorotoluene is classified as a toxic substance. Appropriate personal protective equipment (PPE), including impermeable gloves, safety glasses with side-shields, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated area, preferably a fume hood.

Table 4: Hazard Information for 2-Cyano-3-fluorotoluene

Hazard	Description
GHS Pictograms	Toxic
Hazard Statements	Toxic by inhalation, in contact with skin and if swallowed.[1]
Precautionary Statements	Wear suitable protective clothing, gloves and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment. In case of accident or if you feel unwell, seek medical advice immediately.[1]

Reactivity and Synthetic Applications

2-Cyano-3-fluorotoluene serves as a valuable building block in organic synthesis. Its functional groups offer multiple sites for chemical modification. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring can undergo further substitution, and the methyl group can be functionalized, for example, through free-radical bromination.

Role in Drug Discovery

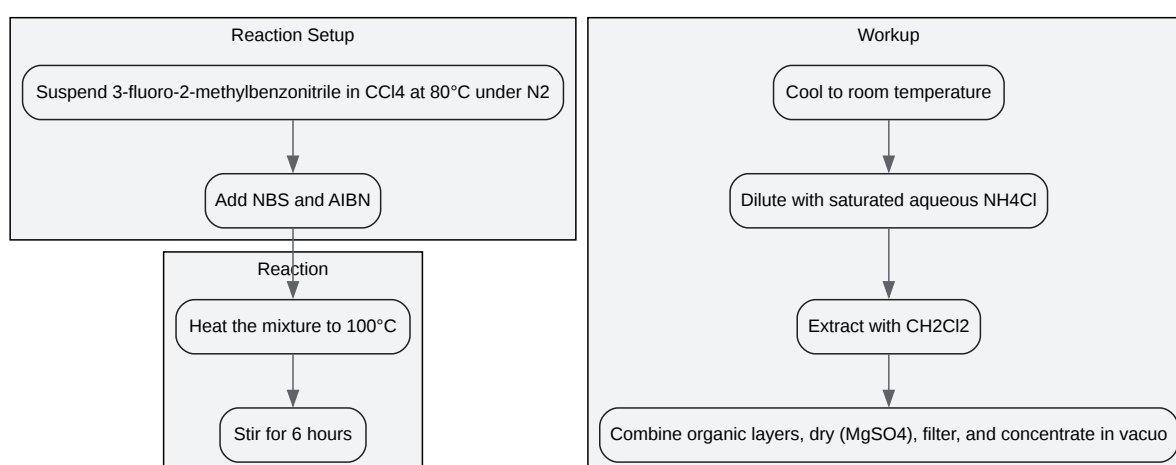
This compound has been utilized as a starting material in the synthesis of selective androgen receptor modulators (SARMs) and inhibitors of the p53-MDM2 interaction.[5] Its derivatives have shown promising bioavailability and anabolic activity in preclinical studies.[5]

Experimental Protocols

Wohl-Ziegler Bromination of 3-Fluoro-2-methylbenzonitrile

This protocol describes the bromination of the methyl group of 3-Fluoro-2-methylbenzonitrile, a key step in the synthesis of more complex molecules.[6][7]

Workflow Diagram:



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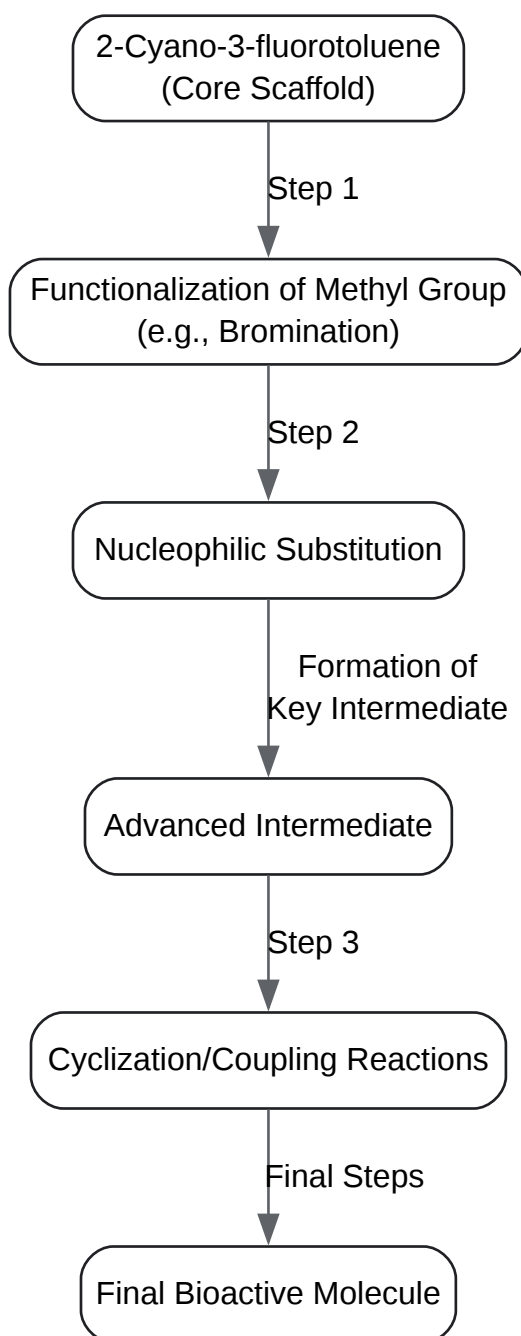
Caption: Wohl-Ziegler Bromination Workflow.

Detailed Methodology:

- A suspension of 3-fluoro-2-methylbenzonitrile (5.28 g, 39.1 mmol) in carbon tetrachloride (196.0 mL) is heated to 80°C under a nitrogen atmosphere.[\[6\]](#)[\[7\]](#)
- N-Bromosuccinimide (NBS) (7.31 g, 41.06 mmol) and azobisisobutyronitrile (AIBN) (0.64 g, 3.91 mmol) are added to the mixture.[\[6\]](#)[\[7\]](#)
- The resulting mixture is heated to 100°C and stirred for 6 hours.[\[6\]](#)[\[7\]](#)
- After the reaction is complete, the mixture is cooled to room temperature.[\[6\]](#)[\[7\]](#)
- The reaction mixture is diluted with saturated aqueous ammonium chloride (150 mL) and extracted with dichloromethane (3 x 150 mL).[\[6\]](#)[\[7\]](#)
- The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.[\[6\]](#)[\[7\]](#)

Logical Relationships in Synthesis

The synthesis of advanced pharmaceutical intermediates often involves a multi-step process where a core scaffold, such as 2-Cyano-3-fluorotoluene, is sequentially functionalized.



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Caption: General Synthetic Pathway.

Conclusion

2-Cyano-3-fluorotoluene is a specialty chemical with significant potential as a building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. While

comprehensive experimental data on its physical and spectral properties are not readily available, its known reactivity and application in the synthesis of bioactive compounds underscore its importance for further research and development. This guide provides a summary of the currently available information to aid researchers and scientists in their work with this compound. It is strongly recommended that users of this chemical consult the safety data sheet and perform a thorough risk assessment before use.

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References

- 1. WO2020131597A1 - Pyrimidone derivatives as selective cytotoxic agents against hiv infected cells - Google Patents [patents.google.com]
- 2. 3-Fluoro-2-Methylbenzonitrile | Properties, Applications, Safety Data & Supplier China [nj-finechem.com]
- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 4. WO2022032019A1 - Btk inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Functionalized Double Strain-Promoted Stapled Peptides for Inhibiting the p53-MDM2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Cyano-3-fluorotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b188161#2-cyano-3-fluorotoluene-properties>]

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